Neogambogic acid

Description

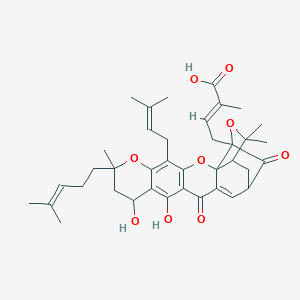

Structure

2D Structure

Propriétés

IUPAC Name |

(E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDWFKHVHHINGR-FYJGNVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93772-31-7 | |

| Record name | Neo-gambogic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093772317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Neogambogic Acid: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neogambogic acid (NGA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a potent anti-cancer agent.[1][2][3] Preliminary studies have demonstrated its ability to selectively inhibit the growth of various cancer cells, showcasing a broader antitumor activity and lower toxicity profile compared to its well-studied analog, gambogic acid.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily driven by its ability to induce programmed cell death (apoptosis), disrupt critical cell signaling pathways, inhibit tumor angiogenesis, and arrest the cell cycle.

Induction of Apoptosis

NGA is a potent inducer of apoptosis in cancer cells, engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: NGA treatment has been shown to upregulate the expression of Fas and its ligand, FasL. The binding of FasL to the Fas receptor initiates a signaling cascade that leads to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.

-

Intrinsic Pathway: The mitochondrial pathway is also a key target. NGA disrupts the mitochondrial transmembrane potential and modulates the expression of the Bcl-2 family of proteins. It decreases the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequently caspase-3.

The convergence of both pathways on the executioner caspase-3 leads to the cleavage of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

Dysregulation of Oncogenic Signaling Pathways

NGA exerts significant inhibitory effects on several key signaling pathways that are frequently hyperactivated in cancer, promoting cell proliferation, survival, and metastasis.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. NGA has been shown to inhibit the PI3K/Akt/mTOR signaling cascade. In some cancers, this is achieved by upregulating the expression of PTEN, a tumor suppressor that negatively regulates the pathway. The inhibition leads to decreased phosphorylation of Akt and mTOR, ultimately suppressing cell proliferation and inducing apoptosis. In non-small cell lung cancer, NGA's inhibition of the EGFR/PI3K/AKT pathway enhances sensitivity to targeted therapies like Almonertinib.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, is involved in stress responses and apoptosis. NGA can inactivate the p38 MAPK/NF-κB pathway, contributing to its anti-inflammatory and anti-apoptotic effects. In some contexts, NGA's interaction with the MAPK pathway can also suppress the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. NGA has been found to suppress NF-κB signaling. This inhibition prevents the transcription of NF-κB target genes that promote cell proliferation and inhibit apoptosis.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Gambogic acid, a close analog of NGA, has been shown to inhibit both constitutive and inducible STAT3 activation by inducing the protein tyrosine phosphatase SHP-1, which dephosphorylates STAT3. This leads to the downregulation of STAT3-regulated genes like Bcl-2, Bcl-xL, and cyclin D1.

-

Wnt/β-catenin Pathway: In colorectal cancer stem cells, NGA has been shown to inhibit the Wnt/β-catenin pathway by downregulating DLK1. This leads to a decrease in β-catenin and its downstream targets, suppressing the self-renewal and growth of cancer stem cells.

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Gambogic acid has been shown to be a potent inhibitor of angiogenesis. It directly targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in the angiogenesis signaling cascade. By inhibiting VEGFR2 activation, GA blocks downstream signaling through kinases like c-Src, FAK, and Akt, leading to the suppression of endothelial cell proliferation, migration, and tube formation. Furthermore, GA has been found to impair tumor angiogenesis by targeting the YAP/STAT3 signaling axis.

Cell Cycle Arrest

NGA can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. In human breast cancer MCF-7 cells, NGA causes arrest at the G0/G1 phase. This effect is often linked to the modulation of cell cycle regulatory proteins. For instance, gambogic acid has been shown to decrease the levels of cyclin B1 and CDK1, key regulators of the G2/M transition, leading to G2/M arrest in some cancer cell lines.

Quantitative Data Summary

The efficacy of this compound and its analog gambogic acid varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of Gambogic Acid (GA) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hrs) | Reference |

| MCF-7 | Breast Cancer | 1.46 | Not Specified | |

| BxPC-3 | Pancreatic Cancer | < 8.3 | 12 | |

| MIA PaCa-2 | Pancreatic Cancer | < 8.3 | 12 | |

| PANC-1 | Pancreatic Cancer | < 3.8 | 24 | |

| SW1990 | Pancreatic Cancer | < 1.7 | 48 | |

| Bel-7402 | Liver Cancer | 0.045 | Not Specified | |

| SMMC-7721 | Liver Cancer | 0.73 | Not Specified | |

| HepG2 | Liver Cancer | 0.067 | Not Specified | |

| A375 | Malignant Melanoma | 5-10 (effective range) | Not Specified | |

| C6 Glioma | Glioblastoma | 1-2 (effective range) | Not Specified | |

| HUVEC | Endothelial Cells | ~0.127 | Not Specified |

Table 2: Effect of this compound (NGA) on Key Apoptosis-Regulating Proteins in MCF-7 Cells

| Protein | Function | Effect of NGA Treatment | Reference |

| FasL | Pro-apoptotic | Increased Expression | |

| Caspase-3 | Executioner Caspase | Increased Expression | |

| Caspase-8 | Initiator Caspase | Increased Expression | |

| Caspase-9 | Initiator Caspase | Increased Expression | |

| Bax | Pro-apoptotic | Increased Expression | |

| Bcl-2 | Anti-apoptotic | Decreased Expression |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the NGA-containing medium at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of NGA that inhibits cell growth by 50%).

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Protein Extraction: Treat cells with NGA as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-caspase-3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Treat cells with NGA for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Conclusion

This compound is a promising natural compound with potent anti-cancer properties, acting through a variety of interconnected mechanisms. Its ability to induce apoptosis, halt the cell cycle, inhibit angiogenesis, and disrupt multiple oncogenic signaling pathways underscores its potential as a multi-targeted therapeutic agent. The quantitative data consistently demonstrate its efficacy at micromolar concentrations across a range of cancer types. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to develop NGA as a novel strategy in cancer treatment, either as a standalone therapy or in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

References

Neogambogic Acid: A Deep Dive into its Chemical Profile and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neogambogic acid, a caged polyprenylated xanthone derived from the resin of Garcinia hanburyi, has emerged as a compound of significant interest in the scientific community, particularly in the fields of oncology and pharmacology.[1][2][3] Its potent anticancer and anti-inflammatory properties have spurred extensive research into its chemical characteristics and mechanisms of action. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by this compound. Detailed experimental protocols for key assays are also presented to facilitate further investigation into this promising natural product.

Chemical Structure and Properties

This compound possesses a complex chemical architecture, featuring a xanthonoid core with multiple prenyl groups. Its systematic IUPAC name is (Z)-4-((1S,3aR,5S,11R,14aS)-8,9-Dihydroxy-2,2,11-trimethyl-13-(3-methylbut-2-en-1-yl)-11-(4-methylpent-3-en-1-yl)-4,7-dioxo-2,3a,4,5,7,9,10,11-octahydro-1H-1,5-methanofuro[3,2-g]pyrano[3,2-b]xanthen-3a-yl)-2-methylbut-2-enoic acid.[1]

A visual representation of the chemical structure of this compound is provided below:

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C38H46O9 | [1] |

| Molecular Weight | 646.77 g/mol | |

| CAS Number | 93772-31-7 | |

| Appearance | Yellow powder/crystals | |

| Solubility | Soluble in DMSO (10mM), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | |

| Storage Temperature | 4°C under an inert atmosphere or -20°C for long-term storage. | |

| Purity (HPLC) | ≥98% | |

| Boiling Point | 810.3±65.0°C at 760 mmHg | |

| Density | 1.3±0.1 g/cm³ | |

| Flash Point | 250.2±27.8°C |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer, with IC50 values typically in the low micromolar range. The primary mechanisms underlying its anticancer activity involve the induction of apoptosis and cell cycle arrest.

Apoptosis Induction via Fas/FasL and Cytochrome C Pathways

In human breast cancer MCF-7 cells, this compound has been demonstrated to induce apoptosis through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Treatment with this compound leads to an upregulation of Fas Ligand (FasL) and subsequent activation of caspase-8 and caspase-3. Concurrently, it modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane damage, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.

Modulation of the p38 MAPK/NF-κB Pathway

This compound has also been shown to exert anti-inflammatory and cardioprotective effects by modulating the p38 MAPK/NF-κB signaling pathway. In a model of sepsis-induced myocardial injury, this compound was found to decrease the phosphorylation of p38 and JNK, key components of the MAPK pathway. This, in turn, leads to the downregulation of phosphorylated NF-κB, a critical transcription factor involved in inflammation and apoptosis. The inactivation of this pathway contributes to the anti-apoptotic, anti-fibrotic, and anti-inflammatory effects of this compound.

Experimental Protocols

To facilitate the study of this compound's biological effects, detailed protocols for two key in vitro assays are provided below.

MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression levels of specific proteins involved in apoptosis.

Materials:

-

Cell culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a compelling profile of biological activities. Its ability to induce apoptosis in cancer cells through multiple signaling pathways and to modulate inflammatory responses highlights its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full therapeutic capabilities of this intriguing molecule and advancing its development as a potential clinical candidate.

References

A Technical Guide to the Natural Source and Isolation of Neogambogic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neogambogic acid is a caged xanthone, a class of complex natural products known for their significant biological activities. It is an isoform of the more extensively studied gambogic acid.[1] Both compounds are derived from the same natural source and exhibit potent anticancer properties.[2][3] Preliminary studies indicate that this compound may possess a broader antitumor profile and lower toxicity compared to gambogic acid, making it a compound of high interest for oncological research and drug development.[2][4] This document provides a comprehensive overview of the natural source of this compound, detailed protocols for its isolation, and an examination of its molecular interactions with key cellular signaling pathways.

Natural Source

The primary natural source of this compound is the brownish-orange gamboge resin secreted by the tree Garcinia hanburyi. This plant belongs to the Clusiaceae family and is distributed throughout tropical regions of Asia. The resin, a traditional Chinese medicine, has been used for centuries for its detoxification and anti-inflammatory properties. Modern phytochemical analysis has identified a wealth of bioactive molecules within this resin, with caged xanthones like gambogic acid and this compound being the most prominent.

Isolation and Purification of this compound

The isolation of this compound from Garcinia hanburyi resin is a multi-step process involving solvent extraction followed by advanced chromatographic techniques. The general workflow is designed to separate the complex mixture of xanthones and other secondary metabolites present in the crude resin.

Experimental Workflow

The following diagram illustrates the typical workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on standard practices for the isolation of caged xanthones from Garcinia resin.

Objective: To isolate and purify this compound from the resin of Garcinia hanburyi.

Materials and Equipment:

-

Crude gamboge resin

-

Ethyl acetate (EtOAc)

-

n-hexane

-

Methanol (MeOH)

-

Water (H₂O)

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Column chromatography apparatus

-

Semipreparative High-Performance Liquid Chromatography (HPLC) system

-

Thin-Layer Chromatography (TLC) plates

Procedure:

-

Extraction:

-

Grind the crude gamboge resin into a fine powder.

-

Suspend the powdered resin in ethyl acetate (EtOAc) at a 1:10 w/v ratio.

-

Perform extraction using sonication or maceration for 24-48 hours at room temperature.

-

Filter the mixture to separate the solvent from the solid residue. Repeat the extraction process on the residue two more times to ensure maximum yield.

-

Combine all the EtOAc filtrates.

-

-

Concentration:

-

Concentrate the combined EtOAc extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Continue evaporation until a dark, viscous crude extract is obtained.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a slurry packing method with n-hexane as the initial mobile phase.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.

-

Collect fractions of 20-30 mL and monitor the separation using TLC.

-

Combine fractions that show similar TLC profiles, particularly those corresponding to the expected Rf value of this compound and its isomers.

-

-

Semipreparative HPLC Purification:

-

Further concentrate the fractions containing the target compound.

-

Purify the enriched fraction using a semipreparative HPLC system equipped with a C18 column.

-

Use an isocratic or gradient mobile phase, typically a mixture of methanol and water, to achieve high-resolution separation of this compound from other closely related xanthones like gambogic acid.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Verification:

-

Confirm the purity and identity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

While specific yield percentages for this compound from raw gamboge resin are not extensively detailed in the literature, data from chromatographic separation of mixed isomers provide insight into the relative abundance.

| Compound | Starting Material | Method | Yield | Purity | Reference |

| Gambogic Acid | 50 mg mixture of isomers | High-Speed Counter-Current Chromatography | 28.2 mg | >97% | |

| Epigambogic Acid | 50 mg mixture of isomers | High-Speed Counter-Current Chromatography | 18.4 mg | >97% |

This table summarizes the reported yields for closely related isomers, illustrating the output of advanced purification techniques.

Molecular Mechanism and Signaling Pathways

This compound exerts its potent anticancer effects by modulating several critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.

Inhibition of Proliferation via the MAPK/ERK Pathway

The Ras/Raf/MEK/ERK cascade is a central pathway that promotes cell proliferation. This compound has been shown to inhibit this pathway, leading to cell cycle arrest. Its mechanism involves reducing the phosphorylation of MEK1/2, which suggests it acts on an upstream component of the cascade.

Induction of Apoptosis via the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial pro-survival signaling route that is often hyperactivated in cancer cells. This compound induces apoptosis in cancer cells, such as melanoma, by inhibiting this pathway.

Other Known Molecular Targets

In addition to these major pathways, this compound has been reported to:

-

Inhibit the Wnt/β-catenin pathway by suppressing Delta-like 1 homolog (DLK1), which affects colorectal cancer stem cells.

-

Target the USP9x/SOX2 axis , contributing to its anti-osteosarcoma effects.

-

Suppress the p38 MAPK/NF-κB pathway , which is implicated in relieving sepsis-induced myocardial injury.

-

Inhibit telomerase activity , a key factor in cancer cell immortalization.

References

The Multifaceted Biological Activities of Neogambogic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neogambogic acid (NGA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a promising natural compound with a diverse range of biological activities.[1][2] Possessing a similar chemical structure to the more extensively studied gambogic acid, NGA has demonstrated potent anticancer, anti-inflammatory, and antibacterial properties.[1] Preliminary studies suggest that NGA may exhibit a broader antitumor activity and lower toxicity profile compared to gambogic acid, making it a compelling candidate for further investigation and therapeutic development.[1] This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, selectively inhibiting the growth of various cancer cells.[1] Its multifaceted mechanism of action involves the induction of apoptosis, inhibition of cancer stem cell characteristics, and modulation of key signaling pathways involved in tumor progression.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Enterococcus faecalis UPPS | - | 3.07 | |

| Gambogic Acid (for comparison) | |||

| Enterococcus faecalis UPPS | - | 3.08 |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several critical signaling pathways:

-

Wnt/β-catenin Signaling Pathway: NGA has been shown to suppress the characteristics of colorectal cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Inhibition of Wnt/β-catenin Pathway by this compound. -

MAPK/NF-κB Signaling Pathway: In the context of sepsis-associated myocardial injury, NGA has been found to exert anti-apoptotic and anti-inflammatory effects by inactivating the p38 MAPK/NF-κB pathway. This pathway plays a central role in inflammation and cell survival.

Inactivation of MAPK/NF-κB Pathway by this compound. -

Fas/FasL Apoptosis Pathway: NGA induces apoptosis in human breast cancer cells (MCF-7) through the activation of the Fas/FasL pathway. This extrinsic apoptosis pathway is initiated by the interaction of the Fas ligand (FasL) with its receptor (Fas), leading to a caspase cascade and ultimately, cell death.

Activation of Fas/FasL Apoptosis Pathway by this compound.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, as demonstrated in models of sepsis-induced myocardial injury. By suppressing the production of pro-inflammatory cytokines, NGA helps to alleviate the inflammatory response.

In Vivo Anti-inflammatory Effects

In a mouse model of sepsis induced by lipopolysaccharide (LPS), pretreatment with this compound led to a significant reduction in the levels of pro-inflammatory cytokines IL-1β and IL-6 in heart tissues.

| Animal Model | Treatment | Cytokine | Reduction | Reference |

| LPS-induced septic mice | This compound | IL-1β | Significant decrease | |

| LPS-induced septic mice | This compound | IL-6 | Significant decrease |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound, particularly against Gram-positive bacteria. NGA has been shown to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

Quantitative Data: In Vitro Antibacterial Susceptibility

The antibacterial activity of this compound is quantified by its minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Enterococcus faecalis | 2 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 4 | |

| Staphylococcus aureus | 2 - 4 | |

| Listeria monocytogenes | 2 - 4 | |

| E. coli BAS849 (deficient outer-membrane) | 8 |

Experimental Protocols

To facilitate further research on the biological activities of this compound, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Carefully remove the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.

Materials:

-

Cell or tissue samples treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

Annexin V Apoptosis Assay by Flow Cytometry

This assay is used to detect and quantify apoptotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Conclusion

This compound is a promising natural product with a remarkable spectrum of biological activities. Its ability to selectively target cancer cells, modulate key signaling pathways, and exert anti-inflammatory and antibacterial effects underscores its therapeutic potential. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and clinical applications of this intriguing molecule. Further in-depth studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic utility of this compound.

References

Neogambogic Acid: A Deep Dive into its Molecular Targets in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Neogambogic acid (NGA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Its structural similarity to the more extensively studied gambogic acid (GA) has provided significant insights into its mechanism of action.[1] Preliminary studies suggest that NGA may offer a broader antitumor activity and lower toxicity profile compared to GA, making it a compelling candidate for further drug development.[1][2] This technical guide provides an in-depth exploration of the molecular targets of this compound within the intricate network of apoptosis signaling pathways.

Core Molecular Targets and Signaling Pathways

This compound orchestrates the induction of apoptosis, or programmed cell death, in cancer cells by engaging multiple molecular targets and modulating key signaling cascades. Its multifaceted approach involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, as well as the inhibition of pro-survival signals.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a critical axis for NGA-induced apoptosis. NGA perturbs the delicate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial integrity.

-

Downregulation of Anti-Apoptotic Bcl-2 Proteins: this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2. Its close analog, gambogic acid, is a known antagonist of all six human anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-B, Bfl-1, and Bcl-w, with particularly potent inhibition of Mcl-1 and Bcl-B. This inhibition is achieved through competitive binding to the BH3 domain-binding groove of these proteins, thereby neutralizing their protective function.

-

Upregulation of Pro-Apoptotic Bax Protein: Concurrently, NGA treatment leads to an increased expression of the pro-apoptotic protein Bax. The shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a crucial event that leads to mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Dysfunction and Cytochrome c Release: The altered balance of Bcl-2 family proteins results in damage to the mitochondrial transmembrane potential. This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm.

-

Apoptosome Formation and Caspase-9 Activation: Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

The Extrinsic (Death Receptor) Apoptosis Pathway

This compound also leverages the extrinsic pathway to induce apoptosis.

-

Activation of the Fas/FasL System: NGA has been observed to increase the expression of Fas Ligand (FasL). The binding of FasL to its receptor, Fas (also known as CD95), initiates the formation of the Death-Inducing Signaling Complex (DISC).

-

Caspase-8 Activation: The DISC serves as a platform for the recruitment and activation of pro-caspase-8, the key initiator caspase of the extrinsic pathway.

Convergence on Executioner Caspases

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases.

-

Caspase-3 Activation: Activated caspase-9 (from the intrinsic pathway) and caspase-8 (from the extrinsic pathway) both lead to the cleavage and activation of pro-caspase-3. Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of Key Survival Signaling Pathways

Beyond the direct activation of apoptotic machinery, this compound and its analog gambogic acid also suppress critical pro-survival signaling pathways that are often dysregulated in cancer.

-

Inhibition of the NF-κB Pathway: Gambogic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in promoting cell survival by upregulating the expression of anti-apoptotic genes such as Bcl-2, Bcl-xL, and inhibitors of apoptosis proteins (IAPs). GA inhibits NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm.

-

Inhibition of the Akt Pathway: The PI3K/Akt signaling pathway is a central node for cell survival, proliferation, and growth. Gambogic acid has been demonstrated to inhibit the phosphorylation and activation of Akt. Activated Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Bax, and by activating transcription factors that upregulate anti-apoptotic genes.

-

Induction of Reactive Oxygen Species (ROS): Gambogic acid can induce the generation of reactive oxygen species (ROS) within cancer cells. While low levels of ROS can act as signaling molecules, excessive ROS production leads to oxidative stress, which can damage cellular components and trigger apoptosis.

-

Induction of Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the endoplasmic reticulum leads to ER stress, which can initiate an apoptotic response. Gambogic acid has been shown to induce ER stress-mediated apoptosis.

Quantitative Data on this compound and Gambogic Acid Activity

The following tables summarize key quantitative data from studies on this compound and gambogic acid, providing insights into their potency and effects on molecular targets.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Gambogic Acid | SH-SY5Y (Neuroblastoma) | Cell Viability | 1.28 µM (6h) | |

| Gambogic Acid | A375 (Melanoma) | Cell Proliferation | 1.57 µg/mL (24h), 1.31 µg/mL (36h), 1.12 µg/mL (48h) | |

| Gambogic Acid | T98G (Glioblastoma) | Cell Proliferation | 200-400 nM | |

| Gambogic Acid | Hep3B (Hepatocellular Carcinoma) | Cell Viability | 1.8 µM | |

| Gambogic Acid | Huh7 (Hepatocellular Carcinoma) | Cell Viability | 2.2 µM |

Table 1: IC50 Values of Gambogic Acid in Various Cancer Cell Lines.

| Compound | Protein Target | Assay | IC50 Value | Reference |

| Gambogic Acid | Bfl-1 | Fluorescence Polarization | < 1 µM | |

| Gambogic Acid | Mcl-1 | Fluorescence Polarization | < 1 µM | |

| Gambogic Acid | Bcl-B | Fluorescence Polarization | < 1 µM |

Table 2: Inhibitory Concentrations of Gambogic Acid against Anti-Apoptotic Bcl-2 Family Proteins.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the molecular targets of this compound in apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest them by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound in the induction of apoptosis.

Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.

Caption: NGA inhibits pro-survival Akt and NF-κB signaling pathways.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in tumor cells. Its ability to simultaneously engage multiple pro-apoptotic pathways while suppressing key survival signals underscores its promise as a multi-targeted therapeutic. The detailed understanding of its molecular targets, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compelling natural product. Future research should focus on clinical trials to validate the efficacy and safety of this compound in cancer treatment.

References

Neogambogic Acid: An In-depth Technical Guide on its Early Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neogambogic acid (NGA), a caged prenylated xanthone, has emerged as a promising natural product with significant anticancer properties. First isolated in 1984 from the resin of Garcinia hanburyi, NGA has demonstrated broad-spectrum antitumor activity, often with lower toxicity compared to its well-studied analogue, gambogic acid (GA).[1] This technical guide provides a comprehensive overview of the early discovery of NGA, its isolation, and initial biological characterization. A key focus is placed on its mechanism of action, particularly its role as an inhibitor of the Wnt/β-catenin signaling pathway. While the total synthesis of this compound has not been reported, this guide will cover the synthesis of related compounds and the core xanthone structure. Detailed experimental protocols for isolation and cytotoxicity assays are provided, along with a quantitative summary of its biological activity.

Early Discovery and Isolation

This compound was first isolated and identified in 1984 by Lu Gui-Bao and colleagues from gamboge, the dried resin of the Garcinia hanburyi tree.[1][2] Structurally, NGA is closely related to gambogic acid, another major bioactive constituent of the resin.[2] Early research highlighted NGA's potential as a potent anticancer agent, demonstrating selective inhibition of various cancer cell lines and exhibiting a more favorable toxicity profile than gambogic acid.[1]

Experimental Protocol: Isolation of this compound

The following protocol is a representative method for the isolation of this compound from Garcinia hanburyi resin, based on established procedures for related compounds.

Materials:

-

Gamboge resin

-

Organic solvents: n-hexane, methanol, ethyl acetate, acetone

-

Pyridine

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: The crude gamboge resin is first ground into a fine powder. The powder is then subjected to extraction with an organic solvent, such as ethyl acetate, to separate the soluble components from the insoluble material.

-

Initial Purification: The resulting crude extract is concentrated under reduced pressure. To separate this compound from other components, it can be converted into its pyridinium salt by dissolving the extract in a mixture of pyridine and water and allowing it to crystallize.

-

Chromatographic Separation: The crystallized pyridinium salt is then subjected to further purification using silica gel column chromatography. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate in increasing polarity, is typically used to separate the different fractions.

-

Final Purification and Isolation: Fractions containing this compound are identified using techniques like Thin Layer Chromatography (TLC). These fractions are then pooled, and the solvent is evaporated. The purified this compound can be obtained by acidification of the salt to isolate the free acid. Final purification to obtain high-purity this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Synthesis of the Core Structure

As of the current literature, a complete total synthesis of this compound has not been reported. However, significant progress has been made in the synthesis of the core 4-oxatricyclo[4.3.1.0]decan-2-one ring system found in gambogic acid and its analogs. The general approach involves the synthesis of the xanthone backbone, followed by the construction of the caged ring system.

Retrosynthetic Analysis of the Gambogic Acid Core

The synthesis of the xanthone core typically involves the condensation and cyclization of phloroglucinol with a substituted salicylic acid. The complex caged structure is then constructed through a series of stereoselective reactions.

References

The Pharmacokinetics and Bioavailability of Neogambogic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neogambogic acid (NGA), a caged xanthonoid derived from the resin of the Garcinia hanburyi tree, has emerged as a promising candidate in oncology research. Its potent anti-tumor activities necessitate a thorough understanding of its pharmacokinetic profile and bioavailability to facilitate its translation into a viable therapeutic agent. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical data. Detailed methodologies for key analytical experiments are presented, and its interactions with critical signaling pathways are visualized to provide a comprehensive understanding of its biological fate and mechanism of action.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are characterized by rapid elimination and a short half-life when administered in its unmodified form. To address these limitations, novel formulations such as nanoliposomes have been developed to improve its systemic exposure and therapeutic efficacy.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of this compound Nanoliposomes (GNA-NLC) and Gambogic Acid (GA) Following Intravenous Administration in Rats

| Parameter | This compound Nanoliposomes (GNA-NLC) | Gambogic Acid (GA) |

| Dose | 1 mg/mL | 1 mg/kg |

| t½ (half-life) | 10.14 ± 0.03 hours | 14.9 minutes |

| AUC₀₋₂₄ (Area under the curve) | 58.36 ± 0.23 µg·h/mL | 54.2 µg·min/mL |

| Reference | [1] | [2] |

Note: The data for GNA-NLC and GA are from separate studies and are presented for comparative purposes. Direct comparison should be made with caution due to potential differences in experimental conditions. The AUC for GA was originally reported as AUC(t) and is presented here for context.

Bioavailability

The oral bioavailability of this compound is expected to be low due to its poor water solubility. While specific data on the absolute oral bioavailability of this compound was not found in the reviewed literature, studies on the related compound, gambogic acid, indicate very poor absorption after oral administration. The development of nanoformulations, such as the this compound nanoliposomes (GNA-NLC), has been shown to significantly increase plasma concentrations and prolong circulation time, thereby enhancing its potential for therapeutic efficacy[1].

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

The following is a generalized protocol for conducting a pharmacokinetic study of this compound in rats, based on common practices for similar compounds.

1. Animal Model:

-

Species: Male Wistar rats (or Sprague-Dawley)

-

Weight: 200-250 g

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water. Animals should be fasted overnight before dosing.

2. Drug Administration:

-

Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). A single dose is administered via the tail vein.

-

Oral (PO) Administration: this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by oral gavage.

3. Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the jugular vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Pharmacokinetic Analysis:

-

Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance are calculated using non-compartmental analysis with software like WinNonlin.

Caption: Sample preparation workflow for LC-MS/MS analysis.

Signaling Pathway Interactions

This compound exerts its anti-tumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and differentiation.

Wnt/β-catenin Signaling Pathway

This compound has been shown to suppress the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in cell proliferation. This compound can inhibit this pathway, leading to decreased levels of β-catenin and its downstream targets.

Inhibition of the Wnt/β-catenin Pathway by this compound

Caption: this compound inhibits the Wnt/β-catenin pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism, and its dysregulation is common in many cancers. Growth factors activate PI3K, which in turn activates Akt. Akt then phosphorylates and activates mTOR, a key protein kinase that promotes protein synthesis and cell proliferation. Gambogic acid, a close analog of this compound, has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR, and subsequent induction of apoptosis.

Modulation of the PI3K/Akt/mTOR Pathway by Gambogic Acid

Caption: Gambogic acid inhibits the PI3K/Akt/mTOR pathway.

Conclusion

This compound demonstrates significant potential as an anticancer agent. However, its inherent pharmacokinetic limitations, such as poor solubility and rapid elimination, necessitate the development of advanced drug delivery systems. Nanoliposomal formulations have shown promise in improving its pharmacokinetic profile, leading to enhanced systemic exposure. The primary mechanism of action of this compound and its analogs involves the modulation of key oncogenic signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. Further research focusing on the detailed pharmacokinetic and metabolic profiling of unmodified this compound is warranted to fully elucidate its therapeutic potential and to guide the rational design of future clinical studies.

References

In Vitro Screening of Neogambogic Acid on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neogambogic acid (NGA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Preliminary studies have demonstrated its ability to selectively inhibit the growth of a variety of cancer cells, often with a broader therapeutic window and lower toxicity than its well-studied analog, gambogic acid (GA).[1][2] This technical guide provides an in-depth overview of the in vitro screening of this compound, focusing on its effects on cancer cell lines. It summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways implicated in its mechanism of action.

Data Presentation: Anti-proliferative Activity of this compound

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While comprehensive IC50 data for this compound across a wide spectrum of cancer cell lines is still an active area of research, the available data, along with that of the structurally similar Gambogic acid (GA), demonstrates significant cytotoxic effects.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| This compound | SW480 | Colorectal Cancer | Concentration-dependent suppression | [3] |

| This compound | HCT116 | Colorectal Cancer | Concentration-dependent suppression | |

| Gambogic acid | BGC-823 | Gastric Cancer | Data available, specific value not in snippets | |

| Gambogic acid | MKN-28 | Gastric Cancer | Data available, specific value not in snippets | |

| Gambogic acid | LOVO | Colorectal Cancer | Data available, specific value not in snippets | |

| Gambogic acid | SW-116 | Colorectal Cancer | Data available, specific value not in snippets | |

| Gambogic acid | A549 | Non-small cell lung cancer | Synergistic effects with cisplatin | |

| Gambogic acid | NCI-H460 | Non-small cell lung cancer | Synergistic effects with cisplatin | |

| Gambogic acid | NCI-H1299 | Non-small cell lung cancer | Synergistic effects with cisplatin | |

| Gambogic acid | HT-29 | Colon Cancer | Dose- and time-dependent inhibition | |

| Gambogic acid | AGS | Gastric Cancer | ~2 µM (effective concentration) | |

| Gambogic acid | HGC27 | Gastric Cancer | ~2 µM (effective concentration) |

Experimental Protocols

The in vitro evaluation of this compound's anti-cancer effects involves a suite of standard cell biology assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate the experimental workflow and the known molecular pathways influenced by NGA.

Studies have shown that this compound can suppress the characteristics of colorectal cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway.

References

Neogambogic Acid: A Multi-Faceted Modulator of the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM).[1] This intricate network plays a pivotal role in tumor progression, metastasis, and resistance to therapy.[1][2] Neogambogic acid (NGA), a caged xanthone isolated from the resin of the Garcinia hanburyi tree, has emerged as a promising anti-cancer agent.[3][4] Unlike conventional chemotherapeutics that primarily target cancer cells, NGA exerts profound effects on multiple components of the TME, representing a holistic approach to cancer therapy. This document provides a comprehensive technical overview of the mechanisms through which this compound remodels the tumor microenvironment.

Inhibition of Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Hypoxia within the TME is a primary driver of angiogenesis, largely through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). The structurally similar compound, gambogic acid (GA), has been shown to be a potent inhibitor of angiogenesis.

Mechanism of Action: Gambogic acid inhibits angiogenesis primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. It directly inhibits the activation of VEGFR2 and its downstream effectors, including c-Src, FAK, and AKT. This disruption leads to a significant reduction in the proliferation, migration, and tube formation of endothelial cells. Furthermore, GA suppresses the expression of HIF-1α and its target gene VEGF under hypoxic conditions, cutting off a critical stimulus for angiogenesis. This effect is partly mediated through the inhibition of the PI3K/Akt/mTOR pathway.

dot

Caption: NGA's anti-angiogenic signaling pathway.

Modulation of the Immune Microenvironment

The TME is often characterized by an immunosuppressive landscape that allows tumors to evade immune destruction. Key players in this process include tumor-associated macrophages (TAMs), which are often polarized towards an M2-like, pro-tumoral phenotype.

Mechanism of Action: Gambogic acid has been shown to modulate the immune microenvironment. It can repolarize M2 macrophages towards an anti-tumor M1 phenotype. One mechanism involves the inhibition of tumor cell-derived extracellular vesicles (EVs) carrying microRNA-21 (miR-21), which are known to induce M2 polarization. By reducing EV-shuttled miR-21, GA decreases the population of M2 macrophages (CD68+CD206+) and increases M1 macrophages (CD68+CD86+), leading to higher levels of the pro-inflammatory cytokine IL-12 and lower levels of the immunosuppressive cytokine IL-10. Furthermore, GA can induce immunogenic cell death (ICD) in cancer cells, a process that releases damage-associated molecular patterns (DAMPs) like calreticulin (CRT) and HMGB1. This promotes the maturation of dendritic cells (DCs) and enhances CD8+ T cell-mediated anti-tumor immunity.

dot

Caption: NGA's immunomodulatory effects in the TME.

Targeting Cancer Stem Cells

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are believed to drive tumor initiation, metastasis, and therapy resistance. Targeting CSCs is a critical strategy for preventing cancer recurrence.

Mechanism of Action: this compound has demonstrated the ability to specifically target and suppress the characteristics of colorectal CSCs. It inhibits the viability and spheroid formation ability of CSCs, reduces the levels of CSC markers, and induces apoptosis and G0/G1 phase cell cycle arrest. A key mechanism is the inhibition of the Wnt/β-catenin signaling pathway. NGA downregulates the expression of Wnt and β-catenin while inhibiting the phosphorylation of GSK3β, a key negative regulator of the pathway. This leads to the suppression of CSC properties.

dot

Caption: NGA inhibits CSCs via the Wnt/β-catenin pathway.

Remodeling the Extracellular Matrix

The extracellular matrix (ECM) is not merely a scaffold but actively influences tumor cell behavior. Dysregulation of ECM composition and stiffness, often driven by cancer-associated fibroblasts (CAFs), promotes tumor progression and metastasis. Cell adhesion to ECM components like fibronectin via integrin receptors is crucial for these processes.

Mechanism of Action: Gambogic acid has been shown to inhibit tumor cell adhesion to the ECM. It achieves this by suppressing the expression of integrin β1 and disrupting the function of membrane lipid rafts, which are critical for integrin signaling. This leads to the deformation of the focal adhesion complex, thereby reducing the ability of cancer cells to adhere and migrate, which is a key step in metastasis.

Appendix A: Quantitative Data Summary

Data presented below is for Gambogic Acid (GA), a structurally analogous and more extensively studied precursor to this compound.

| Parameter | Cell Line | Value/Effect | Concentration | Reference |

| Angiogenesis Inhibition | ||||

| HUVEC Migration Inhibition | HUVEC | Strong Inhibition | 10 nM | |

| HUVEC Proliferation IC50 | HUVEC | 80 nM | 80 nM | |

| PC3 Proliferation IC50 | PC3 (Prostate) | > 400 nM | > 400 nM | |

| Pancreatic Cancer | ||||

| Proliferation IC50 (12h) | BxPC-3, PANC-1, etc. | < 8.3 µM | < 8.3 µM | |

| Proliferation IC50 (24h) | BxPC-3, PANC-1, etc. | < 3.8 µM | < 3.8 µM | |

| Proliferation IC50 (48h) | BxPC-3, PANC-1, etc. | < 1.7 µM | < 1.7 µM | |

| Glioblastoma | ||||

| Apoptosis Induction | Rat C6 Glioma | Concentration-dependent | 1-2 µM | |

| Tumor Volume Reduction (in vivo) | Rat C6 Glioma Xenograft | Significant reduction (<100 mm³ vs ~400 mm³) | 1-2 µM equivalent dose |

Appendix B: Detailed Experimental Protocols

Protocol 1: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

-

Preparation: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

-

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EGM-2 medium containing VEGF (10 ng/mL).

-

Treatment: Add this compound at various concentrations (e.g., 0, 10, 50, 100 nM) to the cell suspension.

-

Incubation: Seed 1.5 x 10⁴ treated HUVECs onto the surface of the solidified Matrigel in each well. Incubate at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

Imaging & Analysis: Visualize the formation of tube-like structures under an inverted microscope. Capture images and quantify the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). A significant decrease in these parameters in NGA-treated wells compared to the control indicates anti-angiogenic activity.

Protocol 2: Macrophage Polarization Assay

This assay determines the effect of a compound on the polarization of macrophages towards an M1 (anti-tumor) or M2 (pro-tumor) phenotype.

Methodology:

-

Macrophage Differentiation: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them with M-CSF (50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.

-

M2 Polarization: Induce M2 polarization by treating M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours.

-

Treatment: Concurrently with M2 polarization stimuli, treat the cells with this compound at desired concentrations (e.g., 0.1, 1, 10 µM).

-

Analysis by Flow Cytometry:

-

Harvest the cells and stain them with fluorescently-labeled antibodies against surface markers: CD68 (pan-macrophage), CD86 (M1 marker), and CD206 (M2 marker).

-